molecular formula C21H22N4O3S2 B2612513 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392295-84-0

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No. B2612513
M. Wt: 442.55
InChI Key: RUNIZNXXBMPPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C21H22N4O2S21. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through a series of reactions involving the corresponding aniline, oxoethyl group, and thiadiazolyl group2.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H22N4O2S21. It contains a thiadiazolyl group attached to an ethoxybenzamide group via a sulfanyl linker. Additionally, it has a dimethylanilino group attached to the thiadiazolyl group via an oxoethyl linker1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions at the aniline, oxoethyl, or thiadiazolyl groups2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. However, specific data for this compound is not available in the resources I have accessed.


Scientific Research Applications

Enzyme Inhibition

Research has identified certain sulfonamide derivatives, including those with thiadiazole moieties, as potent inhibitors of carbonic anhydrase isozymes (hCA I and II), which play a critical role in almost all living organisms for the synthesis of bicarbonate ion from carbon dioxide and water. These inhibitors have shown activity in the nanomolar range against these isozymes, highlighting their potential in therapeutic applications and scientific research aimed at understanding enzyme functions and designing enzyme inhibitors (Gokcen et al., 2016).

Antimicrobial Activity

Compounds with thiadiazole structures have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cells suggest their potential as new antituberculosis agents (Karabanovich et al., 2016). Additionally, certain aminobenzolamide derivatives have been found to exhibit antifungal activities against Aspergillus and Candida species, indicating their utility in developing new antifungal treatments (Mastrolorenzo et al., 2000).

Safety And Hazards

As this compound is intended for research use only, it is not suitable for human or veterinary use1. Specific safety and hazard information would typically be provided with the compound when purchased for research purposes.


Future Directions

The future directions for this compound would likely depend on the results of research studies. These could include further investigation into its synthesis, reactions, mechanism of action, and potential applications.


Please note that this information is based on the resources available and may not be complete or entirely accurate. For detailed and specific information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-4-28-16-8-6-15(7-9-16)19(27)23-20-24-25-21(30-20)29-12-18(26)22-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNIZNXXBMPPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

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